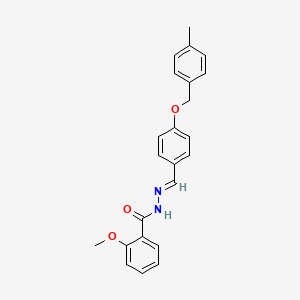![molecular formula C16H13ClFNO4 B11940264 Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate CAS No. 6672-13-5](/img/structure/B11940264.png)
Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an ethyl ester group, a benzoate moiety, and a substituted phenoxycarbonyl group. The presence of chlorine and fluorine atoms in the phenoxy group adds to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with 2-chloro-4-fluorophenyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反应分析
Types of Reactions
Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoic acid.
Reduction: Ethyl 4-{[(2-chloro-4-fluorophenoxy)methanol]amino}benzoate.
科学研究应用
Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit biotin carboxylase, an enzyme involved in fatty acid synthesis, by binding to the biotin binding site .
相似化合物的比较
Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate can be compared with other similar compounds such as:
Ethyl 4-{[(2-chloro-5-fluorophenoxy)carbonyl]amino}benzoate: Similar structure but with a different substitution pattern on the phenoxy group.
Ethyl 4-{[(2-chloro-4-bromophenoxy)carbonyl]amino}benzoate: Bromine instead of fluorine, leading to different reactivity and properties.
Ethyl 4-{[(2-chloro-4-methylphenoxy)carbonyl]amino}benzoate: Methyl group instead of fluorine, affecting its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substitutions and resulting properties.
属性
CAS 编号 |
6672-13-5 |
|---|---|
分子式 |
C16H13ClFNO4 |
分子量 |
337.73 g/mol |
IUPAC 名称 |
ethyl 4-[(2-chloro-4-fluorophenoxy)carbonylamino]benzoate |
InChI |
InChI=1S/C16H13ClFNO4/c1-2-22-15(20)10-3-6-12(7-4-10)19-16(21)23-14-8-5-11(18)9-13(14)17/h3-9H,2H2,1H3,(H,19,21) |
InChI 键 |
DACGQNOCOWSBFK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)OC2=C(C=C(C=C2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




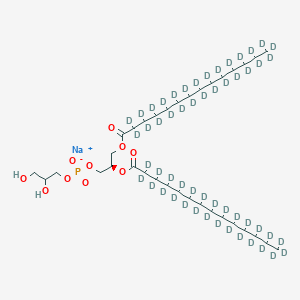
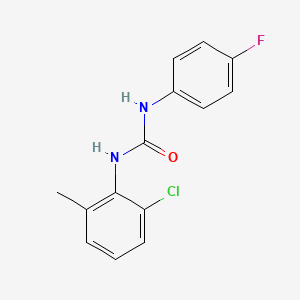


![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B11940225.png)
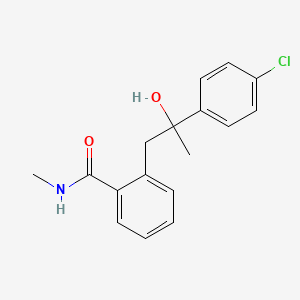

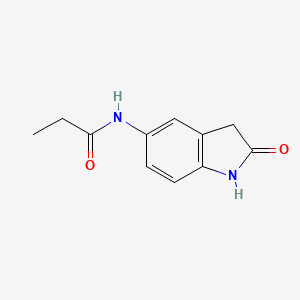
![(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B11940247.png)


